molecular formula C14H19N3 B3013062 (6bR, 10aS)-3-甲基-2,3,6b,7,8,9,10,10a-八氢-1H-吡啶并[3',4':4,5]吡咯并[1,2,3-de]喹喔啉 CAS No. 313368-85-3

(6bR, 10aS)-3-甲基-2,3,6b,7,8,9,10,10a-八氢-1H-吡啶并[3',4':4,5]吡咯并[1,2,3-de]喹喔啉

货号 B3013062
CAS 编号: 313368-85-3
分子量: 229.327
InChI 键: QLGUCSLWLPCOTR-RYUDHWBXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline" is a tricyclic quinoxalinedione derivative. These types of compounds have been studied for their potential as antagonists for the glycine binding site of the NMDA receptor, which is significant in the context of neurological disorders and diseases .

Synthesis Analysis

The synthesis of related tricyclic quinoxalinediones involves the formation of the quinoxaline core, followed by the construction of the pyrrolo and pyrido rings. The synthesis of pyrrolo[1,2-a]quinoxalines can be achieved through Lewis acid-catalyzed reactions, as demonstrated by the almost quantitative formation of pyrrolo[1,2-a]quinoxaline when 1-(2-isocyanophenyl)pyrrole is treated with boron trifluoride . Additionally, a one-pot domino reaction has been developed for the direct synthesis of pyrrolo[1,2-a]quinoxalines, utilizing an imine formation reaction, SEAr reaction, and cleavage of C-C bonds catalyzed by a Brønsted acid .

Molecular Structure Analysis

The molecular structure of tricyclic quinoxalinediones is characterized by a fused ring system that includes a quinoxaline core. The presence of various substituents and the stereochemistry of the compound significantly influence its binding affinity to the NMDA receptor. For instance, the high affinity of certain carboxylic acid derivatives is attributed to a charge-charge interaction between the anionic carboxylate residues of the compounds and the cationic proton-donor site in the receptor .

Chemical Reactions Analysis

The chemical reactivity of tricyclic quinoxalinediones is influenced by the functional groups present on the core structure. For example, the presence of a carboxylic acid group can facilitate interactions with biological targets such as the NMDA receptor . The synthesis of pyrrolo[1,2-a]quinoxalines can involve reactions with aldehydes or ketones to yield hydroxyalkyl derivatives , indicating the potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of tricyclic quinoxalinediones are determined by their molecular structure. The presence of multiple rings and heteroatoms within the structure can affect properties such as solubility, stability, and the ability to cross biological membranes. The stereochemistry of the compound is crucial for its biological activity, as seen with the significant difference in binding affinity between enantiomers . The synthesis methods described suggest that these compounds can be obtained in moderate to excellent yields, which is important for their practical application .

科学研究应用

神经精神和神经系统疾病治疗

四环喹喔啉衍生物,尤其是 ITI-007,已被确认为神经精神和神经系统疾病的多功能候选药物。该化合物对 5-羟色胺 5-HT(2A) 和多巴胺 D2 受体表现出有效的结合亲和力,作为 5-HT(2A) 拮抗剂、突触后 D2 拮抗剂和血清素转运蛋白抑制剂发挥作用。其口服生物利用度和抗精神病治疗中的功效已得到证实,标志着其在治疗此类疾病的临床应用中的潜力 (Li 等人,2014).

新型化合物的合成

已经对异恶唑并[2, 3-a]-喹喔啉和吡咯并[1, 2-a]喹喔啉的选择性合成进行了研究。这些化合物是由 2-取代 6-氯喹喔啉 4-氧化物合成的,展示了喹喔啉衍生物在创建新型化学实体中的多功能性和潜在应用 (Kim、Kurasawa 和 Takada,1989).

药物研究和有机合成

吡咯并[1,2-a]喹喔啉在药物研究和有机合成中发挥着重要作用。已经开发了这些化合物的选择性氯化和溴化方法,提高了吡咯并[1,2-a]喹喔啉的多样性,并扩大了它们在各种化学合成中的潜在应用 (Le 等人,2021).

抗增殖活性

研究还集中在探索氮杂-异吲哚和异吲哚-氮杂喹喔啉衍生物的抗增殖作用。这些化合物,特别是那些带有甲氧基取代基的化合物,已显示出显着的生物活性,包括诱导细胞凋亡和细胞周期停滞在 G2/M 期,暗示了它们在癌症治疗中的潜在用途 (Parrino 等人,2015).

抗惊厥活性

已经合成并评估了与喹喔啉结构相关的四环吲哚衍生物的抗惊厥活性。这项研究为开发治疗惊厥性疾病的新型治疗剂提供了见解 (Stanton 和 Ackerman,1983).

属性

IUPAC Name

(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-16-7-8-17-12-5-6-15-9-11(12)10-3-2-4-13(16)14(10)17/h2-4,11-12,15H,5-9H2,1H3/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGUCSLWLPCOTR-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C3CCNCC3C4=C2C1=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN2[C@H]3CCNC[C@H]3C4=C2C1=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。